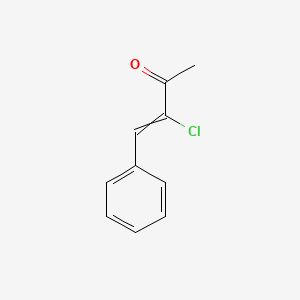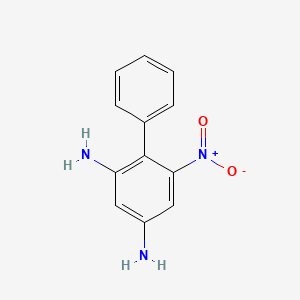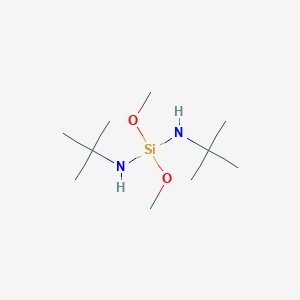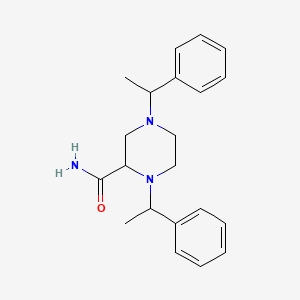![molecular formula C20H32N2O4 B14285908 N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide CAS No. 138110-46-0](/img/no-structure.png)
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is an organic compound characterized by the presence of a morpholine ring and two butoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide typically involves the reaction of 2,5-dibutoxy-4-(morpholin-4-yl)aniline with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the acetylation process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4,6-Trimethylphenyl)-2-morpholin-4-ylacetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-Tert-butyl-2,6-dimethylphenyl)-2-morpholin-4-ylacetamide: Contains tert-butyl and dimethyl groups instead of butoxy groups.
N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide: Features a propylphenoxy group instead of butoxy groups.
Uniqueness
N-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]acetamide is unique due to the presence of two butoxy groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides distinct properties that differentiate it from other similar compounds.
Propiedades
| 138110-46-0 | |
Fórmula molecular |
C20H32N2O4 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
N-(2,5-dibutoxy-4-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C20H32N2O4/c1-4-6-10-25-19-15-18(22-8-12-24-13-9-22)20(26-11-7-5-2)14-17(19)21-16(3)23/h14-15H,4-13H2,1-3H3,(H,21,23) |
Clave InChI |
WRTNXCTWHZRWQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC(=C(C=C1NC(=O)C)OCCCC)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Butylcyclohexyl)-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14285837.png)


![Ethanone, 2-[(4-bromophenyl)amino]-1,2-diphenyl-](/img/structure/B14285856.png)


![{2-(Methylsulfanyl)-1-[(4-nitrophenyl)methyl]-1H-imidazol-5-yl}methanol](/img/structure/B14285879.png)


![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
